Synthetic Versatility: Dual Bromine Handles Enable Elaboration of Functionalised Crown Ethers via Cross‑Coupling
The 12,13‑dibromo derivative is a uniquely versatile synthetic intermediate relative to the parent benzo‑12‑crown‑4 (CAS 14174‑08‑4). The two aryl C–Br bonds serve as orthogonal reactive sites for sequential Pd‑catalyzed cross‑coupling reactions, enabling the construction of unsymmetrically substituted benzocrown ether libraries that are inaccessible from the parent or mono‑bromo analog (CAS 118409‑81‑7) [1]. While the parent compound possesses no halogenated handle and the mono‑bromo analog offers only a single coupling site, the dibromo scaffold allows for two independent bond‑forming events, effectively doubling the functionalization potential [2]. In a representative cross‑coupling protocol, brominated benzocrown ethers are converted to aryl‑zinc or aryl‑boron nucleophiles and coupled with functionalised aryl halides in yields typically exceeding 70%, a transformation impossible with the non‑halogenated parent [1].
| Evidence Dimension | Number of reactive C–Br handles for cross‑coupling |
|---|---|
| Target Compound Data | 2 reactive C–Br bonds |
| Comparator Or Baseline | Benzo‑12‑crown‑4 (CAS 14174‑08‑4): 0 reactive C–Br bonds; 12‑bromo‑2,3,5,6,8,9‑hexahydro‑1,4,7,10‑benzotetraoxacyclododecin (CAS 118409‑81‑7): 1 reactive C–Br bond |
| Quantified Difference | 2 vs. 0 (parent); 2 vs. 1 (mono‑bromo) |
| Conditions | Pd‑catalyzed Suzuki or Sonogashira reaction conditions; aryl‑zinc or aryl‑boron reagents generated from brominated crown ethers [1] |
Why This Matters
Procurement of the dibromo species over the parent or mono‑bromo analog enables sequential, divergent functionalization strategies, directly expanding accessible chemical space for crown‑ether‑based ligand design.
- [1] Dixon, S.; Brown, R. C. D.; Gale, P. A. A biaryl cross‑coupling strategy for functionalisation of benzocrown ethers. Chem. Commun. 2007, 3565–3567. View Source
- [2] Pluzhnik-Gladyr, S. M. Halogen derivatives of benzo- and dibenzocrown ethers: synthesis, structure, properties and application. Russ. Chem. Rev. 2016, 85 (2), 172–203. View Source
